molecular formula C6H6ClNS B13709630 3-Amino-2-chlorobenzenethiol

3-Amino-2-chlorobenzenethiol

Cat. No.: B13709630
M. Wt: 159.64 g/mol
InChI Key: MEYHHNINZXLQDF-UHFFFAOYSA-N
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Description

3-Amino-2-chlorobenzenethiol is an aromatic organic compound featuring a benzene (B151609) ring substituted with an amino group (-NH₂), a chlorine atom (-Cl), and a thiol group (-SH). Its unique trifunctional nature, combining the properties of an aniline (B41778), a chlorobenzene, and a benzenethiol, makes it a molecule of interest for synthetic chemists. The specific arrangement of these substituents—with the amino and chloro groups in an ortho position and the amino and thiol groups in a meta position—offers distinct reactivity and potential for creating highly functionalized molecules.

The compound is typically a solid at room temperature and is cataloged under CAS Number 1801694-22-3. hoffmanchemicals.commolport.comaaronchem.com Its molecular formula is C₆H₆ClNS, with a molecular weight of approximately 159.64 g/mol . aaronchem.comchemscene.com A hydrochloride salt of this compound is also available, which can offer different solubility and handling properties. molport.comfluorochem.co.ukachemblock.com

PropertyValue
CAS Number 1801694-22-3 hoffmanchemicals.comcombi-blocks.com
Molecular Formula C₆H₆ClNS aaronchem.com
Molecular Weight 159.63 g/mol hoffmanchemicals.commolport.com
Physical State Solid hoffmanchemicals.com
Appearance Ivory solid hoffmanchemicals.comhoffmanchemicals.com
Synonyms 3-amino-2-chlorobenzene-1-thiol molport.com

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClNS

Molecular Weight

159.64 g/mol

IUPAC Name

3-amino-2-chlorobenzenethiol

InChI

InChI=1S/C6H6ClNS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2

InChI Key

MEYHHNINZXLQDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)Cl)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 2 Chlorobenzenethiol

Established Synthetic Routes to 3-Amino-2-chlorobenzenethiol

The preparation of this compound can be achieved through several distinct chemical pathways, each starting from different precursors and employing unique transformations.

One effective method for synthesizing this compound involves a multi-step process beginning with a nucleophilic aromatic substitution (SNAr) reaction. googleapis.com This strategy typically starts with a di-halogenated aniline (B41778) derivative.

A documented synthesis begins with 2-chloro-3-fluoroaniline. googleapis.com This precursor undergoes nucleophilic aromatic substitution with a thiol, often a protected thiol like 2-methylpropane-2-thiol (tert-butyl thiol), in the presence of a base such as cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to drive the substitution, where the more activated fluorine atom is displaced by the thiolate nucleophile. googleapis.comchemistrysteps.com The resulting intermediate, 3-(tert-butylthio)-2-chloroaniline, contains a protected thiol group. The final step is the deprotection of this group. Vigorous stirring in concentrated hydrochloric acid at an elevated temperature cleaves the tert-butyl group, yielding the hydrochloride salt of this compound. googleapis.com

The SNAr mechanism is facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.com

A common and powerful strategy for installing an amino group on an aromatic ring is through the reduction of a nitro group. google.com For the synthesis of aminobenzenethiols, this involves a precursor that contains both a nitro group and a thiol or a group that can be converted to a thiol.

A highly effective method involves the simultaneous reduction of a nitro group and a sulfonyl chloride group. While detailed for the isomer 3-Amino-4-chlorobenzenethiol (B8732295), the principle is directly applicable. The synthesis starts with a corresponding chloro-nitrobenzenesulfonyl chloride. This precursor is treated with a reducing agent, typically tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). The reaction, usually initiated at a low temperature (0°C) and then stirred at ambient temperature, achieves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) and the sulfonyl chloride (-SO₂Cl) to a thiol group (-SH) in a single pot. This route is advantageous as it constructs both functional groups in one reductive step. However, this method is not suitable for synthesizing nitro-substituted aminobenzenethiols, as the nitro group would also be reduced. ijcrt.org

Another pathway in this category is the reduction of bis-(o-nitrophenyl) disulfides. This two-step process first involves preparing the disulfide, which is then reduced using agents like zinc and acetic acid or tin and HCl to yield the target 2-aminobenzenethiol. ijcrt.org

Direct introduction of a thiol group onto a chloro-amino aromatic compound is another viable synthetic approach. The Herz reaction is a classic method for preparing 2-aminobenzenethiols from anilines. ijcrt.org In this reaction, the starting aniline is treated with sulfur monochloride (S₂Cl₂) to form an intermediate known as a thiazathiolium chloride, or a Herz compound. ijcrt.org

This intermediate is then subjected to hydrolysis, typically using a base like sodium hydroxide (B78521). The hydrolysis process involves the replacement of the chloride ion by a hydroxyl group, followed by the cleavage of the five-membered ring. This ring-opening step yields the sodium salt of the corresponding 2-aminobenzenethiol, which can then be neutralized to give the final product. ijcrt.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and side products. For the reduction of nitro-sulfonyl precursors using tin(II) chloride, several factors have a significant impact on the reaction's success.

Key parameters for the SnCl₂-mediated reduction include the stoichiometry of the reducing agent, temperature control, and reaction duration. An excess of SnCl₂ is generally required to ensure the complete reduction of both the nitro and sulfonyl chloride groups. The temperature must be carefully managed; initiating the reaction at 0°C helps control the initial exotherm, while allowing it to proceed at room temperature ensures the reaction goes to completion without promoting side reactions.

Table 1: Optimization Parameters for Tin(II) Chloride-Mediated Reduction

ParameterOptimal RangeImpact on Yield
SnCl₂ Equivalents 2.5–3.0Maximizes reduction efficiency and ensures complete conversion.
Temperature 0°C to 25°CPrevents side reactions and controls the exothermic nature of the reduction.
Reaction Time 4–6 hoursEnsures the reaction proceeds to completion.
Solvent System Hydrochloric Acid (1M)Maintains the necessary acidic pH for the reduction to occur.

For syntheses involving nucleophilic aromatic substitution, yield enhancement focuses on the choice of solvent, base, and temperature. Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation while leaving the nucleophile reactive. rsc.org The choice of base is also critical to ensure complete deprotonation of the nucleophile without causing unwanted side reactions.

Analysis of Reaction Mechanisms in this compound Synthesis

Understanding the underlying reaction mechanisms provides insight into reactivity and allows for rational optimization.

The Nucleophilic Aromatic Substitution (SNAr) pathway proceeds via an addition-elimination mechanism. chemistrysteps.com It is distinct from SN1 and SN2 reactions. The process begins with the attack of a nucleophile (e.g., a thiolate) on the electron-deficient aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

The reduction of a nitro-sulfonyl precursor by SnCl₂ is understood to proceed through a two-electron transfer mechanism. Tin(II) chloride acts as a Lewis acid, coordinating to the oxygen atoms of the nitro group. This coordination facilitates the cleavage of the N-O bonds through a series of electron and proton transfers. Concurrently, the sulfonyl chloride group is reduced to the thiol.

The Herz reaction involves the electrophilic attack of sulfur monochloride on the aniline. This forms the cyclic thiazathiolium chloride intermediate. The subsequent alkaline hydrolysis is believed to proceed by nucleophilic attack of hydroxide on the sulfur atom, leading to ring-opening and the formation of the sodium thiolate. ijcrt.org

Atom Economy and Green Chemistry Principles in the Preparation of this compound

Evaluating synthetic routes through the lens of green chemistry is essential for developing sustainable chemical processes. acs.org The key principles include maximizing atom economy, using less hazardous chemicals, designing for energy efficiency, and preventing waste. acs.orgmun.ca

The traditional synthetic routes for this compound present several green chemistry challenges:

Reduction with SnCl₂ : This method has poor atom economy, as it uses a stoichiometric amount of a heavy metal salt, which ends up as waste. acs.org Tin compounds are also known to be toxic.

Herz Reaction : This route uses sulfur monochloride, a hazardous and corrosive reagent, posing safety and environmental risks.

In contrast, alternative methods that align better with green chemistry principles are being explored. Catalytic hydrogenation , using catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen gas, offers a much greener alternative to stoichiometric reducing agents like SnCl₂. This method produces water as the primary byproduct, leading to a higher atom economy. However, it often requires high-pressure equipment and can sometimes suffer from lower selectivity, potentially causing the reduction of the chlorine substituent.

Another innovative approach is the use of photocatalysis . For instance, the selective reduction of nitroaromatic compounds on silver nanoparticles has been demonstrated using visible light under ambient conditions. psu.edu Such methods avoid harsh reagents and high temperatures, representing a significant step towards a more sustainable synthesis. nih.gov

Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles

Synthetic RouteKey ReagentsAdvantagesGreen Chemistry Drawbacks
SNAr & Deprotection 2-chloro-3-fluoroaniline, t-BuSH, Cs₂CO₃, HClWell-defined pathway.Use of strong acid, generation of salt waste.
Reduction of Nitro-Sulfonyl SnCl₂, HClHigh efficiency for dual transformation.Poor atom economy, uses toxic heavy metal reagent.
Herz Reaction S₂Cl₂, NaOHDirect thiolation of anilines.Use of hazardous sulfur monochloride. ijcrt.org
Catalytic Hydrogenation H₂, Pd/C catalystHigh atom economy, water as byproduct.Requires high-pressure equipment, potential for dehalogenation.

By prioritizing catalytic methods and exploring novel reaction conditions like photocatalysis, the synthesis of this compound can be made more environmentally benign, aligning with the modern imperatives of green chemistry. escholarship.orgresearchgate.net

Reactivity and Derivatization Strategies of 3 Amino 2 Chlorobenzenethiol

Chemical Transformations Involving the Thiol Group

The thiol group is a prominent reactive site in 3-Amino-2-chlorobenzenethiol, participating in various transformations to form new sulfur-containing derivatives.

S-Alkylation and S-Acylation Reactions for Thioether and Thioester Formation

The nucleophilic nature of the thiol group allows for S-alkylation and S-acylation reactions to produce thioethers and thioesters, respectively. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.

S-Alkylation: In the presence of a suitable base, the thiol group can be deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with alkyl halides or other alkylating agents to form thioethers. For instance, the reaction of a thiophenol with an alkyl halide in the presence of a base like potassium carbonate can yield the corresponding thioether.

S-Acylation: Similarly, thioesters can be synthesized by reacting the thiol with an acylating agent, such as an acid chloride or anhydride. These reactions are crucial for creating thioester linkages, which are found in various biologically active molecules and are important intermediates in organic synthesis. The reactivity of the thiol group towards acylation is a key feature in its chemical profile. researchgate.net

A general representation of these transformations is depicted below:

Table 1: S-Alkylation and S-Acylation of this compound

Reaction Type Reagents Product Type
S-Alkylation Alkyl halide (R-X), Base Thioether (Ar-S-R)

Oxidative Dimerization to Disulfides and Subsequent Reductive Cleavage

The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide-linked dimer, 2,2'-dichloro-6,6'-diaminodiphenyl disulfide. This oxidative dimerization can occur under various conditions, including exposure to air or the use of mild oxidizing agents. beilstein-journals.orgnih.gov For example, reactions in ethanol (B145695) or dichloromethane (B109758) can result in the formation of the disulfide dimer. beilstein-journals.org The use of an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can enhance the yield of this dimerization. beilstein-journals.orgnih.gov

Conversely, the resulting disulfide can be cleaved back to the original thiol through reduction. This reversible process is a key characteristic of disulfide bonds. Common reducing agents for this transformation include sodium borohydride (B1222165) and other hydride reagents. chemicalbook.com The reduction of disulfides is a fundamental reaction in organic chemistry and biochemistry. biosynth.comchemistryviews.org

Table 2: Oxidative Dimerization and Reductive Cleavage

Reaction Starting Material Product Reagents/Conditions
Oxidative Dimerization This compound 2,2'-dichloro-6,6'-diaminodiphenyl disulfide Air, DDQ, or various solvents beilstein-journals.orgnih.gov

Transition Metal-Catalyzed Carbon-Sulfur (C-S) Bond Forming Reactions

Transition metal catalysis offers a powerful tool for the formation of carbon-sulfur bonds, and this compound can serve as a substrate in these reactions. nih.govrsc.org Palladium and copper-based catalytic systems are commonly employed for the cross-coupling of thiols with aryl or vinyl halides to generate thioethers. nih.govrsc.orgnih.gov For instance, a suspension of this compound hydrochloride has been reacted with 3-bromo-6-chloropyrazine-2-amine in the presence of copper(I) iodide, 1,10-phenanthroline, and potassium phosphate (B84403) in dioxane to form a C-S coupled product. google.com These methods have significantly advanced the synthesis of a wide array of sulfur-containing compounds. nih.govrsc.orgnih.gov

Table 3: Example of a Transition Metal-Catalyzed C-S Coupling Reaction

Thiol Substrate Coupling Partner Catalyst System Product Type

Reactivity as a Nucleophile in Michael Additions and Related Conjugate Additions

The thiol group of this compound can act as a nucleophile in Michael addition reactions. masterorganicchemistry.comresearchgate.netyoutube.comambeed.com In this type of reaction, the thiol adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comambeed.com This conjugate addition is a thermodynamically controlled process and is a versatile method for carbon-sulfur bond formation. masterorganicchemistry.comambeed.com The reaction can be facilitated by a base, which deprotonates the thiol to generate a more nucleophilic thiolate. youtube.com

Chemical Transformations Involving the Primary Amino Group

The primary amino group in this compound provides another site for chemical modification, primarily through reactions that form amide and sulfonamide linkages.

Amidation and Sulfonamidation Reactions

The amino group can undergo acylation with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for the introduction of nitrogen-containing functional groups.

Amidation: The formation of an amide bond is a cornerstone of peptide chemistry and is widely used in the synthesis of pharmaceuticals and other complex molecules.

Sulfonamidation: Sulfonamides are an important class of compounds with a broad range of applications, including in medicinal chemistry. The synthesis of sulfonamides from thiols can also be achieved through oxidative processes in the presence of an amine source. rsc.org

Table 4: Amidation and Sulfonamidation of this compound

Reaction Type Reagents Product Type
Amidation Carboxylic acid derivative (e.g., R-COCl) Amide (Ar-NH-CO-R)

Formation of Imines, Enamines, and Related Condensation Products

The primary amino group of this compound is a key site for condensation reactions with carbonyl compounds. In reactions with aldehydes and ketones, it can form imine (Schiff base) intermediates. For instance, the cyclocondensation of aminophenols or aminothiophenols with ketones can proceed through an imine intermediate to form benzoxazoles or benzothiazoles, respectively. mdpi.com However, the substitution pattern on the aminothiophenol ring can significantly influence the reaction yield. In the synthesis of 2-substituted benzothiazoles, the use of 2-amino-3-chlorobenzenethiol, an isomer of the title compound, was reported to yield only trace amounts of the desired product, highlighting the steric or electronic hurdles that may arise. mdpi.com

Furthermore, the reaction of aminobenzethiols with aldehydes can lead to the formation of thiazolidine (B150603) rings, a process that involves trapping the aldehyde. rsc.org This type of condensation is a powerful tool in chemical biology for detecting and sequestering aldehydes in living cells. rsc.org

The reactivity of the amino group can also be harnessed in Knoevenagel condensations. This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl group, often catalyzed by a base, but the amino group's basicity can play a role in facilitating such transformations. scirp.org

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions for Halogenation or Cyano-substitution)

The primary arylamine functionality of this compound allows for its conversion into a diazonium salt (Ar-N₂⁺) through a process known as diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org The resulting arenediazonium salt is a versatile intermediate that can undergo a variety of transformations to introduce a wide range of functional groups onto the aromatic ring. wikipedia.orgorganic-chemistry.org

The Sandmeyer reaction is a classic and widely utilized transformation of arenediazonium salts. wikipedia.org It involves the substitution of the diazonium group with a nucleophile, catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.org This method provides a synthetic route to aryl halides and nitriles that are often difficult to access through direct electrophilic aromatic substitution. libretexts.org

Key Sandmeyer Reactions include:

Chlorination: Using copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom. wikipedia.org

Bromination: Using copper(I) bromide (CuBr) to install a bromine atom. wikipedia.org

Cyanation: Using copper(I) cyanide (CuCN) to form a benzonitrile (B105546) (Ar-CN). libretexts.orgwikipedia.org

The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org This generates an aryl radical, with the loss of nitrogen gas, which then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org While highly effective, traditional Sandmeyer reactions often require strongly acidic conditions, which might not be suitable for sensitive substrates. nih.gov

Reactions Involving the Chlorinated Aromatic Ring

The chlorine atom attached to the benzene (B151609) ring of this compound is a site for another set of important chemical transformations, primarily involving metal-catalyzed cross-coupling and nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. The chlorine atom of this compound, although generally less reactive than bromine or iodine, can participate in these reactions, particularly with the use of specialized ligands and conditions. nih.gov

Cross-Coupling Reaction Coupling Partner Bond Formed General Catalyst System
Suzuki Reaction Organoboron Reagent (e.g., boronic acid)C-CPd(0) catalyst, Base
Heck Reaction AlkeneC-CPd(0) catalyst, Base
Sonogashira Reaction Terminal AlkyneC-CPd(0) catalyst, Copper co-catalyst, Base
Buchwald-Hartwig Amination AmineC-NPd(0) catalyst, Base, Bulky phosphine (B1218219) ligand

The efficiency of these reactions can be influenced by potential challenges such as the coordination of the palladium catalyst by the amino or thiol groups present in the substrate. nih.gov The development of specialized precatalysts and ligands, such as RuPhos and BrettPhos, has been crucial in overcoming these challenges and enabling efficient cross-coupling with substrates bearing coordinating functional groups like amines. nih.gov A patent describes a reaction where this compound hydrochloride is coupled with 3-bromo-6-chloropyrazine-2-amine in the presence of copper(I) iodide and 1,10-phenanthroline, which points towards a copper-catalyzed coupling process, conceptually similar to the Buchwald-Hartwig or Ullmann type reactions. google.com

Nucleophilic Aromatic Substitution of the Chloride under Activated Conditions

The direct replacement of a halogen on an aromatic ring by a nucleophile, known as nucleophilic aromatic substitution (SNAr), is generally difficult. govtpgcdatia.ac.inscribd.com This is due to the electron-rich nature of the aromatic ring, which repels nucleophiles, and the strength of the carbon-halogen bond. govtpgcdatia.ac.in However, SNAr can be facilitated under two main conditions:

Presence of strong electron-withdrawing groups: When strong electron-withdrawing groups (like -NO₂ or -CN) are positioned ortho or para to the leaving group (the chlorine atom), they can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. scribd.compressbooks.pub

Harsh reaction conditions: In the absence of activating groups, SNAr can sometimes be forced to occur by using very high temperatures and pressures, or extremely strong bases. scribd.compressbooks.pub

For this compound, the amino group is electron-donating and the thiol group has a more complex electronic effect, meaning the ring is not strongly activated towards nucleophilic attack. Therefore, substitution of the chloride would likely require forcing conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate. The benzyne mechanism involves elimination of HX followed by the addition of the nucleophile. pressbooks.pub

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring—amino, chloro, and thiol—dictate the position of the incoming electrophile. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org The thiol group is also generally considered ortho, para-directing, while the chloro group is a deactivating but ortho, para-directing substituent.

The combined directing effects of these groups in this compound would lead to a complex regiochemical outcome. The strong activating effect of the amino group at position 3 would primarily direct substitution to positions 4 and 6. However, the chloro group at position 2 and the thiol at position 1 introduce significant steric hindrance around these positions. The electronic effects of the substituents must also be considered, with the amino group being strongly electron-donating and the chloro group being electron-withdrawing. smolecule.com The high reactivity conferred by the amino group can sometimes be a drawback, leading to polysubstitution. libretexts.org To achieve better control and selectivity, the reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetamide) prior to the electrophilic substitution step. libretexts.org

Concurrent and Chemoselective Reactivity of Multiple Functional Groups

The presence of three distinct functional groups in this compound offers the possibility of chemoselective reactions, where one functional group reacts in preference to the others. Achieving such selectivity depends on the choice of reagents and reaction conditions.

For example, the thiol group is susceptible to oxidation, forming disulfides, while the amino group is not affected by mild oxidizing agents. Conversely, the amino group can be selectively acylated or alkylated under conditions that leave the thiol group intact, although thioesters are generally more reactive towards nitrogen nucleophiles than their oxygen-based ester counterparts. researchgate.net

The concurrent reactivity of both the amino and thiol groups is elegantly demonstrated in the synthesis of certain heterocyclic systems. For example, the reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds can lead to the formation of benzothiazepine (B8601423) derivatives. This transformation often proceeds through a sequential thio-Michael addition (reaction of the thiol) followed by an intramolecular imine formation (reaction of the amine), showcasing a tandem reaction where both groups participate. scirp.org

The development of catalytic systems that can distinguish between different functional groups is a key area of research. For instance, specific catalysts can promote the aerobic oxidation of thiols to disulfides while being compatible with other functional groups present in the molecule. mdpi.com This chemoselectivity is crucial for the strategic derivatization of multifunctional molecules like this compound, enabling the synthesis of complex and valuable chemical entities.

Strategies for Selective Functionalization of Thiol, Amino, or Chloro Moieties

The trifunctional nature of this compound, possessing amino (-NH2), chloro (-Cl), and thiol (-SH) groups, presents a unique challenge and opportunity in synthetic chemistry for selective functionalization. The distinct reactivity of each functional group allows for a stepwise and controlled derivatization, enabling the synthesis of complex molecules.

The thiol group is highly nucleophilic and readily undergoes reactions such as S-alkylation, S-arylation, and disulfide bond formation. Its reactivity can be modulated by the reaction conditions. For instance, in the presence of a base, the thiol group is deprotonated to the more nucleophilic thiolate anion, facilitating reactions with electrophiles. The thiol group's propensity for oxidation to a disulfide can be exploited or prevented by controlling the atmosphere (e.g., performing reactions under an inert gas like nitrogen or argon).

The amino group, being a primary amine, is also nucleophilic and can participate in reactions like acylation, amidation, and diazotization. Its reactivity is generally lower than that of the thiol group under neutral or basic conditions. However, under acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt, which deactivates it towards electrophilic attack. This difference in reactivity under varying pH conditions is a key strategy for selective functionalization.

The chloro group, attached to the aromatic ring, is the least reactive of the three functional groups towards nucleophilic substitution under standard conditions. However, its reactivity can be enhanced in the presence of a strong electron-withdrawing group ortho or para to it, or through the use of transition metal catalysts in cross-coupling reactions. The chlorine atom also influences the regioselectivity of further electrophilic aromatic substitution reactions.

A common strategy for selective functionalization involves protecting one or more functional groups while reacting another. For example, the amino group can be protected as an amide (e.g., by reacting with acetic anhydride) to allow for selective reaction at the thiol group. Subsequently, the protecting group can be removed to regenerate the free amine for further derivatization.

Interactive Data Table: Reactivity of Functional Groups in this compound

Functional GroupRelative ReactivityCommon ReactionsConditions for Selective Reaction
Thiol (-SH)HighS-alkylation, S-arylation, Oxidation to disulfideBasic conditions (for thiolate formation), Inert atmosphere (to prevent oxidation)
Amino (-NH2)ModerateAcylation, Amidation, DiazotizationAcidic conditions (for protonation and deactivation), Protection strategies
Chloro (-Cl)LowNucleophilic aromatic substitution (under harsh conditions), Cross-coupling reactionsHigh temperatures, Strong nucleophiles, Transition metal catalysts

Intramolecular Cyclization Reactions Leading to Fused Ring Systems

The strategic positioning of the amino, chloro, and thiol groups on the benzene ring of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic ring systems. These intramolecular cyclization reactions often proceed with high efficiency due to the proximity of the reacting functional groups, which favors the formation of 5- or 6-membered rings. wikipedia.org

One prominent application of this compound is in the synthesis of phenothiazine (B1677639) derivatives. Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that have shown a wide range of biological activities. The synthesis can be achieved through a one-pot reaction where this compound is reacted with a suitable coupling partner, such as a quinone, in the presence of a base. researchgate.net The reaction proceeds through a series of steps involving nucleophilic attack of the thiol and amino groups, followed by cyclization and aromatization to yield the phenothiazine core.

Another important class of fused ring systems accessible from this compound are benzothiazines. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of benzothiazine derivatives through a Michael addition of the thiol group followed by an intramolecular cyclization of the amino group onto the carbonyl carbon. beilstein-journals.orgnih.gov

Furthermore, this compound can be utilized in the synthesis of more complex, multi-ring systems. For instance, its reaction with 2,5-dichloropyrazine (B10626) in the presence of a base like potassium carbonate leads to the formation of a fused tricyclic ring derivative. google.com Similarly, it can be reacted with other heterocyclic building blocks to construct novel fused systems with potential applications in medicinal chemistry. google.com The intramolecular cyclization can also be triggered by electrochemical methods, providing a green and efficient alternative to traditional chemical reagents. nih.gov

Interactive Data Table: Examples of Fused Ring Systems from this compound

ReactantFused Ring SystemReaction Type
QuinonePhenothiazineNucleophilic addition, Cyclization
α,β-Unsaturated carbonyl compoundBenzothiazineMichael addition, Cyclization
2,5-DichloropyrazineFused tricyclic pyrazine (B50134) derivativeNucleophilic aromatic substitution, Cyclization
3-Bromo-6-chloropyrazine-2-amineFused pyrazinothiazine derivativeCopper-catalyzed cross-coupling, Cyclization

Investigation of Regioselectivity and Stereoselectivity in Complex Derivatization

In the derivatization of this compound, particularly in reactions leading to complex molecules, the control of regioselectivity and stereoselectivity is of paramount importance. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

The inherent electronic and steric properties of the functional groups in this compound play a crucial role in directing the regioselectivity of its reactions. For instance, in electrophilic aromatic substitution reactions, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, the presence of the chloro and thiol groups, along with steric hindrance, can influence the final position of substitution.

In nucleophilic substitution reactions, the thiol group is generally the most reactive site. However, the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. For example, in ring-opening reactions of aziridines with thiols, the use of liquid sulfur dioxide as a solvent has been shown to afford excellent β-regioselectivity. thieme-connect.dethieme-connect.com

Stereoselectivity becomes a critical factor when chiral centers are introduced during the derivatization of this compound. For instance, in the synthesis of benzothiazine derivatives from chiral α,β-unsaturated carbonyl compounds, the stereochemistry of the starting material can influence the stereochemistry of the final product. The use of chiral catalysts or auxiliaries can also be employed to control the stereochemical outcome of the reaction.

The investigation of regioselectivity and stereoselectivity often involves detailed mechanistic studies, including the use of spectroscopic techniques (e.g., NMR) and computational modeling. These studies provide valuable insights into the reaction pathways and help in the rational design of synthetic strategies to achieve the desired regio- and stereoisomers with high selectivity.

Interactive Data Table: Factors Influencing Regio- and Stereoselectivity

FactorInfluence on RegioselectivityInfluence on Stereoselectivity
Electronic EffectsDirecting effects of functional groups (e.g., amino group is ortho, para-directing)Can influence the facial selectivity of attack on a prochiral center
Steric HindranceCan block access to certain reaction sites, favoring reaction at less hindered positionsCan favor the formation of the less sterically hindered stereoisomer
Reaction ConditionsSolvent, temperature, and pH can alter the reactivity of functional groups and influence the reaction pathwayCan affect the stability of transition states leading to different stereoisomers
CatalystsCan direct the reaction to a specific site or favor the formation of a particular stereoisomerChiral catalysts can induce high levels of enantioselectivity or diastereoselectivity
Nature of ReactantsThe structure of the other reactant can influence where it attacks the this compound moleculeThe stereochemistry of a chiral reactant can be transferred to the product

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 3 Amino 2 Chlorobenzenethiol and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, measures the mass of an ion with very high accuracy (typically to four or more decimal places). rsc.org This allows for the calculation of a unique elemental formula, providing definitive confirmation of the compound's identity. For 3-Amino-2-chlorobenzenethiol (C₆H₆ClNS), the exact mass of the protonated molecule [M+H]⁺ is 160.0009. google.com

A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2). msu.edu The presence of sulfur (³²S vs ³⁴S) also contributes a smaller M+2 peak. britannica.com Analysis of this distinct isotopic cluster provides strong evidence for the presence of chlorine and sulfur in the molecule.

Interactive Data Table: Predicted HRMS Isotopic Pattern for [C₆H₆ClNS]⁺

Ion FormulaIsotope CompositionCalculated Mass (m/z)Relative Abundance (%)
[C₆H₆³⁵ClNS]⁺¹²C₆¹H₆³⁵Cl¹⁴N³²S158.9937100.0
[C₆H₆³⁷ClNS]⁺¹²C₆¹H₆³⁷Cl¹⁴N³²S160.990832.0
[C₆H₆³⁵ClNS]⁺¹²C₆¹H₆³⁵Cl¹⁴N³⁴S160.98944.5

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Confirmation

Key fragmentation pathways for derivatives of aminobenzenethiols, such as phenothiazines, often involve the loss of specific side chains or functional groups, providing clear indicators of the compound's structure. ijcrt.org For instance, in the mass spectrum of 2-benzoyl-7-methoxy-3-phenyl-4H-1,4-benzothiazine, a derivative, fragment ions corresponding to the loss of a benzoyl group (M+-COC6H5) and a phenyl group (M+-C6H5) are observed. ijcrt.org

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
159/161124SHLoss of the thiol group
159/161124/126ClLoss of the chlorine atom
159/161142NH3Loss of the amino group
159/16197HCl + HCNLoss of HCl followed by hydrogen cyanide

Note: This table is predictive and based on general fragmentation principles of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for assessing the purity of volatile and semi-volatile compounds and identifying any volatile impurities. imist.maresearchgate.net The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, which provides detailed structural information for identification. imist.ma

GC-MS is particularly useful for analyzing reaction mixtures and final products to ensure the absence of starting materials or by-products. researchgate.net For a compound like this compound, GC-MS can effectively separate it from other isomers or related impurities that may be present after synthesis. epa.gov The retention time from the gas chromatograph and the mass spectrum from the MS detector together provide a high degree of confidence in the identification and quantification of the compound and any present impurities. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Component Identification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry, making it a cornerstone for purity assessment and component identification of a wide range of organic compounds. wikipedia.orgchemyx.com This technique is particularly suited for compounds that are not sufficiently volatile for GC-MS. pitt.edu LC-MS is widely used in various fields, including biotechnology, environmental monitoring, and the pharmaceutical industry. wikipedia.org

In the analysis of this compound and its derivatives, LC-MS can be used to separate the target compound from non-volatile impurities, reaction by-products, and degradation products. mst.or.jp The use of tandem MS (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection and identification of components even at trace levels. mst.or.jpnih.gov Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the polarity and thermal stability of the analyte. pitt.edumst.or.jp

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. nih.gov It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. vscht.cz

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (-NH2), thiol (-SH), and chloro-substituted aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (N-H)Symmetric and Asymmetric Stretching3300 - 3500Medium, Sharp (typically two bands for -NH2) libretexts.org
Thiol (S-H)Stretching2550 - 2600Weak
Aromatic C-HStretching3000 - 3100Medium to Weak vscht.cz
Aromatic C=CStretching1400 - 1600Medium to Weak vscht.cz
C-NStretching1250 - 1350Medium
C-ClStretching600 - 800Strong
C-SStretching600 - 800Weak

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

For derivatives of this compound, such as benzothiazines, characteristic IR bands for the newly formed rings and functional groups will also be present. For example, the C=N stretching vibration in a benzothiazine ring would appear in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. msu.edu

For this compound, the benzene (B151609) ring and its substituents constitute a chromophore. The amino and thiol groups, being auxochromes, can shift the absorption bands of the benzene ring to longer wavelengths (a bathochromic or red shift). The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system. libretexts.org The position and intensity of these bands are sensitive to the substitution pattern on the benzene ring and the solvent used. up.ac.za In derivatives where the conjugation is extended, such as in the formation of benzothiazoles or phenothiazines, a further bathochromic shift is anticipated. mdpi.com

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected λmax (nm) Solvent
π → π~250 - 300Ethanol (B145695)/Methanol
π → π~210 - 240Ethanol/Methanol

Note: These are estimated values. Actual λmax can vary based on solvent and specific substitution.

X-Ray Crystallography for Definitive Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the provided search results, studies on related compounds, such as a nickel complex of 2-amino-4-chlorobenzenethiol, have been conducted. rsc.org Such analyses confirm the coordination geometry and the spatial arrangement of the atoms within the molecule. rsc.org For novel derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous structural proof, confirming connectivity and stereochemistry. tandfonline.com

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Various chromatographic techniques are indispensable for the purification, separation, and purity assessment of this compound and its derivatives. wikipedia.orgmdpi.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. ijcrt.org The purity of synthesized 2-aminobenzenethiols can be checked on silica (B1680970) gel plates using various non-aqueous solvent systems. ijcrt.org

Column Chromatography: This technique is widely used for the purification of synthetic compounds. For instance, crude 3-amino-4-chlorobenzenethiol (B8732295) can be purified by column chromatography on silica gel using an ethyl acetate/hexane eluent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, identification, and quantification of compounds. chemyx.com It is frequently used to determine the purity of the final product with high accuracy. Purity can be assessed using UPLC (a high-pressure version of HPLC) with UV detection over a range of wavelengths. google.com

These chromatographic methods are often used in conjunction with the spectroscopic techniques described above to ensure the identity and purity of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives, particularly for monitoring reaction progress, assessing purity, and purifying products. rsc.orggoogle.com Its application is especially suited for non-volatile or thermally sensitive compounds, which is a key consideration for aminobenzenethiols.

Detailed Research Findings

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of aromatic compounds. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For compounds like this compound, C18 (octadecyl-silica) columns are frequently employed. rsc.org

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. rsc.orgmdpi.com To improve peak shape and resolution, especially for ionizable compounds containing amino groups, a modifier like formic acid or acetic acid is often added to the mobile phase. rsc.orgsielc.com Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs UV light. rsc.orgmdpi.com For instance, monitoring at wavelengths such as 220 nm and 280 nm is effective for detecting the aromatic system and its substituents. rsc.org

In synthetic applications, HPLC is used to determine the percentage conversion of starting materials to products by comparing the peak areas. rsc.org For the analysis of related substituted 2-aminothiophenols and their subsequent benzothiazolone derivatives, specific conditions have been reported, such as using a Hypersil ODS2 column with a methanol/water (50:50 v/v) mobile phase. mdpi.com

ParameterTypical Conditions for Related CompoundsReference
Stationary Phase (Column) Reversed-Phase C18 (5 µm particle size) or Hypersil ODS2 rsc.orgmdpi.com
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) or Isocratic Methanol/Water rsc.orgmdpi.com
Flow Rate 1.0 mL/min rsc.orgejgm.co.uk
Detection UV-Vis or Photodiode Array (PDA) at 220, 254, or 280 nm rsc.orgmdpi.comejgm.co.uk
Injection Volume 20 µL ejgm.co.uk
Temperature Ambient rsc.org

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC/MS), is a high-resolution technique for separating and identifying volatile and thermally stable compounds. While highly effective for many chlorinated aromatic compounds, the direct analysis of this compound can present challenges. cromlab-instruments.esthermofisher.com

Detailed Research Findings

The primary difficulty in the GC analysis of molecules containing both amino (-NH2) and thiol (-SH) groups is their high polarity and potential for thermal degradation in the high-temperature environment of the GC injector and column. These functional groups can interact with active sites on the column, leading to poor peak shape (tailing) and reduced sensitivity. thermofisher.com

A common strategy to overcome these issues is derivatization, where the polar functional groups are converted into less polar, more volatile derivatives before analysis. This approach is standard for analyzing compounds like phenols, which share some characteristics with thiophenols. gov.bc.ca For this compound, both the amino and thiol groups could be derivatized to enhance thermal stability and chromatographic performance.

For the analysis of related chlorinated compounds, such as chlorinated pesticides or phenols, low-polarity capillary columns are standard. cromlab-instruments.esthermofisher.com Phases like those with 5% diphenyl / 95% dimethyl polysiloxane are widely used due to their robustness and excellent resolving power for a wide range of semi-volatile organic compounds. thermofisher.com A splitless injection mode is often employed to maximize the transfer of trace analytes onto the column. cromlab-instruments.esthermofisher.com The mass spectrometer serves as a powerful detector, providing not only quantification but also structural information for definitive identification of the analytes and any impurities. epa.gov

ParameterTypical Conditions for Related Chlorinated AromaticsReference
Stationary Phase (Column) Low-polarity silarylene phase (e.g., TraceGOLD TG-5SilMS or equivalent 5% phenyl phase) cromlab-instruments.esthermofisher.com
Carrier Gas Helium, constant flow (e.g., 1.5 mL/min) thermofisher.com
Injector Type & Temperature Splitless (1 min hold), 275 °C thermofisher.com
Oven Program Initial temp 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min) thermofisher.com
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD) gov.bc.caepa.gov
Transfer Line Temperature 300 °C thermofisher.com

Computational and Theoretical Investigations of 3 Amino 2 Chlorobenzenethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its geometry, energy, and chemical reactivity.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. DFT calculations can predict the most stable three-dimensional arrangement of atoms (molecular geometry) by finding the minimum energy structure on the potential energy surface. For 3-Amino-2-chlorobenzenethiol, key geometric parameters such as bond lengths, bond angles, and dihedral angles that define its conformation are determined.

Energetic properties, including the total electronic energy and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial outputs of DFT studies. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. DFT calculations also allow for the mapping of electron density and electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor, which are indicative of sites for electrophilic or nucleophilic attack.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Illustrative Data)

Property Value Unit
Total Energy -1152.45 Hartrees
HOMO Energy -5.89 eV
LUMO Energy -0.98 eV
HOMO-LUMO Gap 4.91 eV

Table 2: Selected Optimized Geometric Parameters of this compound from DFT Calculations (Illustrative Data)

Parameter Bond/Angle Value Unit
Bond Length C-S 1.78 Å
Bond Length C-Cl 1.75 Å
Bond Length C-N 1.40 Å
Bond Angle C-S-H 96.5 Degrees

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy than standard DFT for calculating energies and molecular properties, albeit at a significantly greater computational expense. nih.gov For a molecule like this compound, these high-accuracy calculations can be used to obtain benchmark values for its thermochemical properties, such as the heat of formation and bond dissociation energies. nih.gov They are particularly valuable for refining the energetic profiles of reaction pathways and for systems where electron correlation effects are especially important. nih.gov While full geometry optimization might be performed at a less expensive level of theory, single-point energy calculations using methods like CCSD(T) on the optimized geometry can provide a "gold standard" energy value. nih.govnih.gov

Computational methods are widely used to predict various spectroscopic parameters. By calculating properties like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, theoretical spectra for NMR, IR, and UV-Vis can be generated. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental spectra, help in the definitive assignment of signals to specific atoms within the molecule. nih.gov

IR Spectroscopy: The calculation of vibrational frequencies corresponds to the absorption bands in an IR spectrum. The predicted spectrum can be used to assign specific vibrational modes (e.g., S-H stretch, N-H stretch, C-Cl stretch) to the experimentally observed peaks. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations can help identify the nature of the transitions, such as π→π* or n→π*. researchgate.net

The close agreement between calculated and experimental spectra serves as a powerful validation of the computed molecular structure and electronic properties. nih.gov

Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative)

Spectroscopy Parameter Predicted Value Experimental Value
1H NMR Chemical Shift (S-H) 3.5 ppm 3.6 ppm
13C NMR Chemical Shift (C-S) 128 ppm 130 ppm
IR S-H Stretch 2560 cm-1 2555 cm-1

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation around single bonds, such as the C-S and C-N bonds. This analysis helps identify the most populated conformations in different environments (e.g., in various solvents). Furthermore, MD is an invaluable tool for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules or a biological target, one can investigate the nature and strength of non-covalent interactions like hydrogen bonding (involving the -NH2 and -SH groups) and van der Waals forces. acs.org

Theoretical Studies on Reaction Mechanisms and Transition States of Derivatization Reactions

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for a detailed understanding of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. For derivatization reactions involving this compound, such as the cyclization to form substituted benzothiazoles, computational methods can elucidate the step-by-step pathway. researchgate.netnih.gov

By calculating the energies of reactants, products, and transition states, activation energies (the energy barriers that must be overcome for a reaction to occur) can be determined. nih.gov This information provides insight into the reaction kinetics and helps predict which reaction pathways are most favorable under different conditions. The geometry of the transition state reveals the specific arrangement of atoms at the peak of the energy barrier, offering a snapshot of the bond-breaking and bond-forming processes.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. nih.gov Should a series of derivatives of this compound be synthesized and tested for a specific property (e.g., inhibitory activity against an enzyme), a QSAR model could be developed. jmchemsci.com

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic features. Statistical methods, like multiple linear regression, are then used to build a mathematical equation that relates these descriptors to the observed activity. wu.ac.th A validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the activity of new, unsynthesized derivatives of this compound, thereby guiding the design and prioritization of molecules for synthesis. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound

Investigation of Tautomeric Forms and Isomeric Stability

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the tautomeric forms and isomeric stability of this compound. While computational methods such as Density Functional Theory (DFT) are widely employed to investigate the tautomerism and conformational analysis of various organic molecules, dedicated research on this particular compound does not appear to be publicly available.

Tautomerism, the phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond, is a critical aspect of molecular stability and reactivity. For this compound, potential tautomerism could involve the migration of a proton from the thiol group (-SH) to the amino group (-NH2) or the benzene (B151609) ring, leading to thione or other isomeric forms. The relative stability of these tautomers is governed by a delicate balance of electronic and steric factors, including intramolecular hydrogen bonding and the electronic effects of the chloro and amino substituents.

In the absence of direct computational data for this compound, general principles of computational chemistry suggest that a thorough investigation would involve the following:

Geometry Optimization: Calculating the most stable three-dimensional structure for each potential tautomer and isomer.

Energy Calculations: Determining the relative electronic and Gibbs free energies to predict the most stable form under various conditions (e.g., in the gas phase or in different solvents).

Vibrational Frequency Analysis: Confirming that the optimized structures correspond to true energy minima and obtaining thermodynamic properties.

Such studies on analogous aminophenols and thiophenols often reveal that the relative stability of tautomers can be significantly influenced by the nature and position of substituents on the aromatic ring. However, without specific peer-reviewed research on this compound, any discussion on its tautomeric preferences or the relative stability of its isomers would be purely speculative.

Therefore, the detailed research findings and data tables concerning the computational and theoretical investigation of tautomeric forms and isomeric stability of this compound cannot be provided at this time due to the lack of available scientific literature on the subject.

Role of 3 Amino 2 Chlorobenzenethiol As a Key Synthetic Intermediate in Complex Molecule Synthesis

A Versatile Precursor for Diverse Heterocyclic Scaffolds

The strategic placement of the amino, chloro, and thiol groups on the aromatic ring of 3-Amino-2-chlorobenzenethiol allows for a variety of cyclization strategies, making it a valuable starting material for numerous heterocyclic compounds.

Crafting Pyrimidine-Fused Systems and Polycyclic Nitrogen Heterocycles

The amino and thiol groups of this compound are ideally positioned to participate in condensation reactions to form fused heterocyclic systems. A notable application is in the synthesis of pyrimidine-fused compounds. For instance, this compound hydrochloride has been utilized as a key intermediate in the preparation of novel pyrimidine-fused cyclic compounds that act as SHP2 inhibitors for potential therapeutic applications. epo.org The synthesis involves the reaction of the aminothiophenol derivative to construct the core heterocyclic structure. epo.org

The general reactivity of aminothiophenols with appropriate reagents to form pyrimidine (B1678525) rings is a well-established synthetic strategy. derpharmachemica.comsciencepublishinggroup.com These reactions often involve condensation with a molecule containing a 1,3-dicarbonyl equivalent or a similar reactive species to form the pyrimidine ring. organic-chemistry.org The presence of the chloro group on the this compound starting material can be retained in the final product, offering a handle for further functionalization, or it can influence the electronic properties of the resulting heterocyclic system.

A Gateway to Benzothiazole (B30560) and Thiazole Derivatives

The reaction of 2-aminothiophenols with a variety of carbonyl compounds is a classic and widely used method for the synthesis of benzothiazoles. organic-chemistry.orgresearchgate.net this compound serves as a substituted precursor in this context. The condensation of its amino group with an aldehyde or ketone, followed by intramolecular cyclization of the resulting Schiff base and subsequent oxidation, leads to the formation of the benzothiazole ring system.

However, the substitution pattern of this compound can influence the reaction's efficiency. Research has shown that in some instances, the presence of the chloro group at the 2-position (adjacent to the thiol) can lead to lower yields. For example, the reaction of 2-amino-3-chlorobenzenethiol with 2-nitrobenzaldehyde (B1664092) resulted in a modest 43% yield. mdpi.com Similarly, when reacted with certain ketones, only trace amounts of the desired benzothiazole product were obtained. mdpi.com This suggests that steric and electronic factors imparted by the chloro substituent can play a significant role in the outcome of the cyclization.

Despite these potential limitations, the use of appropriately substituted aminothiophenols remains a cornerstone of benzothiazole synthesis, offering access to a class of compounds with significant biological and industrial applications. researchgate.netijcrt.org

Constructing Other Sulfur- and Nitrogen-Containing Heterocycles

The versatile reactivity of this compound extends to the synthesis of other important sulfur- and nitrogen-containing heterocycles, such as benzothiadiazines and benzoxathiazines.

For example, 2-amino-3-chlorobenzenethiol can be condensed with β-diketones or β-ketoesters in the presence of an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO) to yield 4H-1,4-benzothiazines. researchgate.netresearchgate.net These compounds can be further oxidized to their corresponding 1,1-dioxides (sulfones), which are of pharmacological interest. researchgate.netresearchgate.net The reaction proceeds through the formation of an enaminoketone intermediate, followed by oxidative cyclization.

The general synthetic utility of aminothiophenols in creating diverse heterocyclic systems is well-documented. ijcrt.org The specific substitution pattern of this compound provides access to a unique subset of these complex molecules, with the chlorine atom serving as a potential site for further chemical modification.

A Building Block for Advanced Materials Research

Beyond its role in the synthesis of discrete heterocyclic molecules, this compound and its derivatives are valuable monomers and ligands in the development of advanced materials.

Integration into Functional Polymer Architectures

The amino and thiol functionalities of this compound make it a suitable candidate for incorporation into polymer backbones. Thiophenols, in general, are used in the synthesis of poly(p-phenylene sulfide) (PPS) and other sulfur-containing polymers. For instance, a nucleophilic substitution reaction between a chlorinated species and a thiophenol can be employed to graft linear or hyperbranched PPS onto multi-walled carbon nanotubes (MWNTs). acs.org While this example uses 4-chlorobenzenethiol, the principle can be extended to this compound to introduce additional functionality (the amino group) into the resulting polymer, which could be used for cross-linking or for altering the material's surface properties.

Furthermore, polyether amines are recognized as useful polymer catalysts, and the amino group in this compound could be leveraged to create polymers with catalytic activity. mdpi.com

Crafting Ligands for Coordination Chemistry and Catalysis

The ability of the amino and thiol groups to coordinate with metal ions makes this compound an attractive building block for the synthesis of ligands used in coordination chemistry and catalysis. The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties.

Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are widely used in coordination chemistry. sigmaaldrich.comresearchgate.net The amino group of this compound can readily undergo this reaction, and the resulting ligand, also bearing a thiol and a chloro substituent, can then be used to form complexes with various metal ions. The nature of the substituents on the ligand can fine-tune the properties of the metal complex.

While specific examples detailing the use of this compound as a ligand are not abundant in the provided search results, the general principles of using amino-functionalized thiophenols as ligands are well-established. mdpi.com The presence of the chloro group could influence the ligand's electronic properties and, consequently, the catalytic activity of the corresponding metal complex.

Development of Optoelectronic Materials and Dyes

This compound serves as a crucial building block in the synthesis of advanced materials for optoelectronic applications and specialized dyes. Its unique trifunctional nature, possessing amino, chloro, and thiol groups, allows for the construction of complex heterocyclic systems with desirable photophysical properties.

One of the most significant applications of this compound and its isomers is in the synthesis of phenothiazine (B1677639) and benzothiazole derivatives. These core structures are integral to the development of various functional materials. Phenothiazines, for instance, are known for their use as tranquilizers, but their derivatives also exhibit promising properties for optoelectronic applications. researchgate.net The strategic placement of the amino, chloro, and thiol groups on the benzene (B151609) ring of this compound influences the electronic properties and reactivity of the resulting molecules.

The synthesis of novel tetracyclic azaphenothiazines, which have shown potential as anticancer and antibacterial agents, highlights the utility of aminobenzenethiols. nih.gov While this specific study used 2-amino-4-chlorobenzenethiol, the reaction principles are applicable to its isomers like this compound. The synthesis involves the reaction of the aminobenzenethiol with a substituted quinoline, leading to the formation of a phenothiazine ring system. nih.gov This core can be further functionalized to tune its electronic and biological properties.

Furthermore, benzothiazole derivatives, which can be synthesized from 2-aminothiophenols, are recognized for their applications in materials science. For example, benzothiadiazoles are favored in optoelectronic materials due to their planar structure and efficient charge-transport properties. The incorporation of a chlorine atom and an amino group, as in this compound, can modify the electron-donating or -withdrawing nature of the resulting benzothiazole, thereby influencing its performance in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols and various aldehydes or ketones is a well-established method. mdpi.com The reaction conditions and the nature of the substituents on both the aminothiophenol and the aldehyde/ketone can be varied to produce a wide array of derivatives with different electronic and optical characteristics. Although a study noted that the use of 2-amino-3-chlorobenzenethiol in a reaction with 2-nitrobenzaldehyde resulted in a lower yield, it still demonstrates the feasibility of incorporating this building block into benzothiazole structures. mdpi.com

The development of conjugated polymers for use in visible and near-infrared absorbing materials is another area where thiol-containing aromatic compounds are relevant. acs.org The ability of the thiol group to participate in various coupling reactions makes it a valuable functional handle for polymerization processes.

Strategic Incorporation into Diverse Molecular Frameworks

The distinct reactivity of the amino, chloro, and thiol groups in this compound allows for its strategic and regioselective incorporation into a wide variety of molecular frameworks. This versatility makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and functional materials.

The primary utility of this compound and its isomers lies in their role as precursors to heterocyclic compounds. The condensation of the amino and thiol groups with suitable reagents is a common strategy for constructing thiazole, benzothiazine, and phenothiazine ring systems.

Phenothiazine Synthesis: A notable application is the synthesis of phenothiazines. This can be achieved through the reaction of an aminobenzenethiol with a cyclohexanone (B45756) derivative in the presence of an oxidizing agent like molecular oxygen. rsc.org This method provides a transition-metal-free pathway to substituted phenothiazines. rsc.org The specific substitution pattern of the aminobenzenethiol, such as in this compound, will dictate the final substitution pattern of the resulting phenothiazine.

Another route to phenothiazine derivatives involves the condensation of the zinc mercaptide of an aminobenzenethiol with a substituted 2,3-dichloro-1,4-naphthoquinone. tsijournals.com This reaction leads to the formation of benzo[a]phenothiazines, which can be further modified to create a library of compounds with potential biological activities. tsijournals.com

Benzothiazole and Benzothiazepine (B8601423) Synthesis: 2-Amino-4-chlorobenzenethiol, an isomer of the subject compound, has been used in the synthesis of 2,3-dihydro-1,5-benzothiazepin-4-(5H)-ones and 8-chloro-1-azaphenothiazine. sigmaaldrich.com These reactions typically involve condensation with a β-ketoester or a suitable heterocyclic precursor. The principles of these syntheses are directly applicable to this compound, allowing for the creation of analogous structures with different substitution patterns.

Incorporation via Thiol Group Reactivity: The thiol group of this compound can participate in various reactions, such as nucleophilic aromatic substitution and thioetherification. For instance, 2-chlorobenzenethiol has been shown to react with activated anthranils to form C3-thioetherified anthranils. rsc.org This type of reaction demonstrates the potential for incorporating the 3-amino-2-chlorophenylthio moiety into diverse molecular scaffolds.

The table below summarizes some of the key molecular frameworks that can be synthesized using aminobenzenethiols and the typical reaction types involved.

Target Molecular FrameworkReactant for AminobenzenethiolReaction TypeReference
PhenothiazinesCyclohexanonesCondensation/Oxidation rsc.org
Benzo[a]phenothiazines2,3-dichloro-1,4-naphthoquinonesCondensation tsijournals.com
2,3-dihydro-1,5-benzothiazepinesβ-ketoestersCondensation sigmaaldrich.com
C3-Thioetherified AnthranilsActivated AnthranilsThioetherification rsc.org
BenzothiazolesAldehydes/KetonesCondensation mdpi.com

Scalability and Industrial Relevance of Synthetic Pathways Utilizing this compound

The synthesis of heterocyclic compounds like phenothiazines and benzothiazoles, where aminobenzenethiols are crucial precursors, often involves well-established and scalable chemical reactions. For instance, condensation reactions, which are frequently employed to form the core ring structures, are common in industrial chemical manufacturing. mdpi.comrsc.orgtsijournals.com

The commercial availability of this compound hydrochloride indicates that there is a demand for this compound, likely from research and development sectors within the pharmaceutical, agrochemical, and materials science industries. fluorochem.co.ukachemblock.com The hydrochloride salt form generally offers improved stability and handling properties compared to the free thiol, which is susceptible to oxidation. This is an important consideration for storage and use in larger-scale manufacturing processes.

A patent for a pyrimidine-fused cyclic compound mentions the synthesis of this compound hydrochloride from 2-chloro-3-aminophenyl tert-butyl sulfide. epo.org The reaction involves heating with concentrated hydrochloric acid, a process that is generally amenable to scale-up in industrial settings with appropriate corrosion-resistant equipment. epo.org

The development of transition-metal-free synthetic methods, such as the use of molecular oxygen as an oxidant in phenothiazine synthesis, is particularly relevant for industrial applications. rsc.org These methods can reduce production costs and minimize toxic metal waste, aligning with the principles of green chemistry.

The table below outlines some of the key factors influencing the scalability and industrial relevance of synthetic pathways involving this compound.

FactorRelevance to Industrial Scale-UpSupporting Information
Availability of Starting Materials The accessibility of precursors is crucial for large-scale synthesis.This compound hydrochloride is commercially available, suggesting established synthesis routes for the starting material itself. fluorochem.co.ukachemblock.com
Reaction Types The use of robust and well-understood reactions facilitates process optimization and scale-up.Syntheses often involve common industrial reactions like condensation and nucleophilic substitution. mdpi.comtsijournals.comrsc.org
Process Conditions Milder reaction conditions can lead to lower energy costs and improved safety.The development of methods using molecular oxygen as an oxidant avoids harsh reagents. rsc.org
Product Stability and Handling The stability of the intermediate is important for storage and transport.The compound is often supplied as a more stable hydrochloride salt. fluorochem.co.ukachemblock.com
Downstream Applications The value of the final products drives the industrial demand for the intermediate.It is a precursor to potentially valuable compounds in pharmaceuticals and materials science. nih.gov

While this compound may currently be considered a fine or specialty chemical, the versatility of its chemistry suggests that its industrial relevance could grow as the demand for the complex molecules derived from it increases.

Future Research Directions and Emerging Paradigms for 3 Amino 2 Chlorobenzenethiol

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. researchgate.net Future efforts for synthesizing 3-Amino-2-chlorobenzenethiol and its derivatives will likely prioritize green chemistry principles. nih.govmdpi.com Research will aim to replace hazardous reagents and solvents, reduce energy consumption, and minimize waste generation. researchgate.net Strategies may include the use of water as a solvent, catalyst-free reactions at ambient temperatures, and the application of microwave or ultrasonic assistance to improve efficiency. researchgate.netresearchgate.net The goal is to create synthetic pathways that are not only efficient but also sustainable, aligning chemical production with environmental stewardship. researchgate.net

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

Parameter Conventional Methods Potential Green Approaches
Solvent Often rely on volatile organic compounds (VOCs) Utilization of water, ionic liquids, or solvent-free conditions researchgate.net
Catalyst May require heavy metal or acid/base catalysts Catalyst-free reactions, biocatalysts, or recyclable solid-supported catalysts researchgate.net
Energy Input Typically requires prolonged heating Microwave-assisted or ultrasound-assisted synthesis for reduced reaction times researchgate.net
Atom Economy May involve multi-step processes with protecting groups Multicomponent reactions to increase complexity in a single step nih.gov

| Waste | Generation of stoichiometric byproducts | Designing processes with minimal waste and recyclable components |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The unique arrangement of the amino, chloro, and thiol groups on the benzene (B151609) ring of this compound suggests a complex and potentially untapped reactivity profile. The electron-donating amino group and the electron-withdrawing chloro group can influence the nucleophilicity of the thiol and the electrophilicity of the aromatic ring. Future research should investigate how this electronic interplay governs the compound's reactivity in various transformations. For instance, studies on the electrophilic attack on related aminobenzenethiols have shown that the powerful activating effect of the amino group does not hinder reactions at the thiol group, a phenomenon attributed to the valence-shell expansion of sulfur. rsc.org Exploring unconventional transformations, such as novel cyclization reactions to form unique heterocyclic scaffolds like aminobenzo[b]thiophenes, could yield valuable compounds for medicinal chemistry and materials science. researchgate.net

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis, Electrochemistry)

The integration of this compound with advanced synthetic technologies promises to unlock new efficiencies and reaction pathways.

Flow Chemistry : Continuous-flow processes can offer superior control over reaction parameters, enhance safety for potentially hazardous reactions, and enable automated, multi-step syntheses. noelresearchgroup.comuc.pt Applying flow chemistry to the production and derivatization of this compound could streamline the synthesis of active pharmaceutical ingredients and other complex molecules. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis provides a mild and sustainable method for forming chemical bonds. mdpi.com This technique can be used to generate thiyl radicals from thiols for thiol-ene/yne reactions or to facilitate C-H functionalization and reductive amination processes. mdpi.comcam.ac.uknih.gov Exploring these reactions with this compound could lead to novel, energy-efficient transformations. nih.govchemrxiv.org

Electrochemistry : Electrosynthesis represents a green alternative to traditional methods that often require stoichiometric chemical oxidants or metal catalysts. rsc.org Electrochemical methods can be used for oxidative C-H/S-H cross-coupling to form C-S bonds or for the synthesis of derivatives like sulfinate esters directly from benzenethiols. rsc.orgnih.gov Applying electrochemistry to this compound could provide a versatile and environmentally friendly toolkit for its modification. organic-chemistry.org

Computational Design and Predictive Modeling for New Derivatization Strategies

Computational chemistry is an increasingly powerful tool for predicting molecular properties and reactivity, thereby accelerating the discovery of new molecules and materials. novartis.com Future research can leverage quantum mechanics and machine learning to model the reactivity of this compound. novartis.comdigitellinc.com

Predictive models can be developed to:

Assess the reactivity of various sites on the molecule towards different reagents. mdpi.comresearchgate.net

Design new derivatives with specific electronic or steric properties.

Predict the outcomes of unknown reactions, guiding experimental efforts.

Model metabolic pathways and potential bioactivation for drug discovery applications. nih.gov

By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space accessible from this compound. mdpi.com

Table 2: Applications of Computational Modeling in Derivatization

Modeling Technique Application for this compound Potential Outcome
Density Functional Theory (DFT) Calculate electrostatic potential and frontier molecular orbitals mdpi.com Predict sites for electrophilic and nucleophilic attack
Machine Learning (ML) Develop quantitative structure-reactivity relationships (QSRR) digitellinc.com Predict reaction rates and yields for new derivatization reactions
Molecular Docking Simulate binding of derivatives to biological targets Guide the design of new drug candidates

| Reaction Pathway Modeling | Elucidate mechanisms of complex transformations | Optimize reaction conditions and identify potential side products |

Applications in Supramolecular Chemistry and Self-Assembly Processes

Benzenethiols are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.org The adsorption process typically involves the loss of the sulfhydryl hydrogen to form a thiolate intermediate that binds to the surface. acs.org The specific substituents on the benzene ring dictate the packing density, orientation, and surface properties of the resulting monolayer.

The unique substitution pattern of this compound—with its potential for hydrogen bonding via the amino group and specific steric and electronic effects from the chloro group—makes it a compelling candidate for creating highly ordered and functionalized surfaces. Future research could explore the self-assembly of this compound on Au(111) and other surfaces, investigating how its structure influences the SAM's properties and potential applications in sensors, electronics, and biocompatible coatings. acs.orgacs.org

Advanced Analytical Method Development for In Situ Monitoring of Reactions Involving this compound

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. mt.com The development of advanced analytical techniques for real-time, in situ monitoring of reactions involving this compound is a critical future direction. spectroscopyonline.com Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on the concentration of reactants, intermediates, and products as the reaction progresses. mt.comrsc.orgresearchgate.net

For example, sterically hindered, fluorinated thiol scaffolds have been used to enable the direct observation of highly reactive intermediates like sulfenic acids (RSOH) by ¹⁹F NMR in aqueous solutions. nih.gov Developing similar strategies or employing specialized probes could allow for the direct monitoring of transient species in reactions of this compound, providing invaluable mechanistic insights. spectroscopyonline.com

Q & A

Q. What are the standard laboratory synthesis routes for 3-amino-2-chlorobenzenethiol, and how do reaction conditions influence purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated aniline derivatives. For example, a thiolation step using thiourea or sodium hydrosulfide under controlled acidic conditions (e.g., HCl) is common. Key parameters include:

  • Temperature: Maintained at 60–80°C to avoid side reactions (e.g., over-oxidation).
  • Solvent system: Ethanol or THF is preferred for solubility and stability of intermediates .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol yields >95% purity. Contaminants like unreacted 2-chloroaniline derivatives are monitored via HPLC (C18 column, 254 nm detection) .

Q. How is the compound characterized for structural confirmation in academic research?

Methodological Answer: Standard analytical workflows include:

  • NMR spectroscopy: 1^1H NMR (DMSO-d6) confirms the amino (-NH2, δ 5.2–5.8 ppm) and thiol (-SH, δ 3.1–3.5 ppm) groups. 13^{13}C NMR identifies the chlorinated aromatic ring (C-Cl, δ 125–130 ppm) .
  • Mass spectrometry: ESI-MS (positive mode) detects the molecular ion peak at m/z 175.6 (C6H7ClN2S) .
  • Elemental analysis: Deviations >0.3% from theoretical C, H, N, S values indicate impurities .

Q. What are the recommended handling protocols to mitigate thiol oxidation during experiments?

Methodological Answer:

  • Storage: Under inert gas (N2/Ar) at –20°C in amber vials to prevent light-induced degradation.
  • Workflow: Conduct reactions in gloveboxes with O2 levels <1 ppm. Add antioxidants (e.g., 1% BHT) to stock solutions .
  • Monitoring: Use Ellman’s assay (DTNB reagent) to quantify free thiol groups; >90% retention indicates successful oxidation control .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for SHP2 inhibition studies?

Methodological Answer:

  • Rational design: Introduce sulfonamide or acrylamide groups at the thiol position to enhance covalent binding to SHP2’s allosteric site .
  • Kinetic studies: Use stopped-flow spectroscopy to measure binding rates (kcat/Km) with recombinant SHP2. Adjust substituents (e.g., electron-withdrawing groups on the benzene ring) to improve inhibitory potency (IC50 < 100 nM) .
  • Validation: Co-crystallize derivatives with SHP2 (PDB ID: 5EHR) for X-ray diffraction analysis to confirm binding modes .

Q. How should contradictory bioactivity data between cancer cell lines be resolved?

Methodological Answer:

  • Assay standardization: Compare results across lines (e.g., MDA-MB-231 vs. HCT116) using identical conditions:
    • Dose range: 1–100 μM, 72-hour exposure.
    • Control: Include a thiol-blocking agent (e.g., NEM) to confirm target specificity .
  • Mechanistic profiling: Perform RNA-seq on discrepant cell lines to identify differential expression of SHP2-regulated pathways (e.g., RAS/MAPK) .

Q. What strategies are effective for isotopic labeling (e.g., 35^{35}35S) of this compound in metabolic studies?

Methodological Answer:

  • Radiolabeling: React the thiol group with 35^{35}S-thiourea in anhydrous DMF at 50°C for 6 hours. Purify via reverse-phase HPLC (radiometric detection) to isolate 35^{35}S-labeled product .
  • Validation: Use autoradiography or scintillation counting to confirm incorporation efficiency (>98%) and stability in cell culture media .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

  • DFT calculations: Model the reaction pathway (e.g., B3LYP/6-31G* level) to identify transition states and activation energies for substitution at the C2 position.
  • SAR analysis: Corporate Hammett σ values for substituents to predict electronic effects on reaction rates .

Q. What in vivo toxicity parameters must be assessed when evaluating this compound for preclinical studies?

Methodological Answer:

  • Acute toxicity: Administer 50–200 mg/kg (oral/i.p.) to rodent models; monitor liver enzymes (ALT/AST) and renal biomarkers (BUN/creatinine) at 24/48/72 hours .
  • Genotoxicity: Perform Ames tests (TA98 strain ± S9 metabolic activation) to rule out mutagenic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.